

The Role of Domperidone-d6 in Advancing Pharmacokinetic Studies of Domperidone

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Compound of Interest

Compound Name: Domperidone-d6

Cat. No.: B588569

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Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Domperidone is a peripherally selective dopamine D2-receptor antagonist widely used for its prokinetic and antiemetic properties. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring patient safety. The use of stable isotope-labeled internal standards, such as **Domperidone-d6**, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate quantification of domperidone in biological matrices. This document provides detailed application notes and protocols for the use of **Domperidone-d6** in pharmacokinetic studies of domperidone, aimed at researchers, scientists, and professionals in drug development.

Stable isotope-labeled compounds like **Domperidone-d6** are ideal internal standards because they share near-identical physicochemical properties with the unlabeled drug (analyte). This co-elution during chromatography and similar ionization efficiency in the mass spectrometer allows for precise correction of variations that can occur during sample preparation and analysis, leading to highly accurate and reproducible results.^[1]

Application Notes

The primary application of **Domperidone-d6** is as an internal standard (IS) in the quantitative analysis of domperidone in biological samples, typically plasma, for pharmacokinetic and

bioequivalence studies.[2] The use of a stable isotope-labeled internal standard is a robust method to account for potential matrix effects and variations in instrument response.

Key Advantages of Using **Domperidone-d6**:

- **High Accuracy and Precision:** Minimizes variability in sample preparation and instrument analysis.
- **Reduced Matrix Effects:** Co-elution with the analyte helps to compensate for ion suppression or enhancement.
- **Improved Method Robustness:** Leads to more reliable and reproducible pharmacokinetic data.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of domperidone from various studies. These values can vary depending on the formulation, dosage, and patient population.

Table 1: Pharmacokinetic Parameters of Domperidone in Healthy Volunteers

Parameter	Formulation	Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	Reference
Test	10 mg tablet	10 mg	17.13 ± 9.62	0.87 ± 0.58	73.12 ± 43.37 (AUC0-t)	-	[3]
Reference	10 mg tablet	10 mg	17.67 ± 7.97	0.89 ± 0.33	71.45 ± 35.41 (AUC0-t)	-	[3]
Test (Micronized)	20 mg tablet	20 mg	78.32 ± 23.30	0.80 ± 0.15	510.55 ± 24.25 (AUC0-t)	4.21 - 5.02	
Reference (Conventional)	20 mg tablet	20 mg	73.17 ± 21.55	0.80 ± 0.04	488.05 ± 33.52 (AUC0-t)	4.21 - 5.02	
Oral Solution	20 mg	20 mg	20.7	0.6	-	12.6 - 16.0	[4]
Base Tablet	20 mg	20 mg	18.8	0.9	-	12.6 - 16.0	[4]
Maleate Tablet	20 mg	20 mg	15.0	1.2	-	12.6 - 16.0	[4]

Table 2: LC-MS/MS Method Parameters for Domperidone Quantification using **Domperidone-d6**

Parameter	Value	Reference
Internal Standard	Domperidone-d6	[2]
Mass Spectrometer	Triple Quadrupole	[2]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[2]
MRM Transition (Domperidone)	m/z 426.2 → 175.2	[2]
MRM Transition (Domperidone-d6)	m/z 432.2 → 181.2	[2]
Linearity Range	0.10 - 30.00 ng/mL	[2]
Lower Limit of Quantification (LLOQ)	0.10 ng/mL	[2]

Experimental Protocols

A typical pharmacokinetic study of domperidone using **Domperidone-d6** as an internal standard involves the following steps:

1. Study Design and Dosing

A randomized, single-dose, crossover study design is often employed for bioequivalence studies.[3] Healthy volunteers are administered a single oral dose of the domperidone formulation. A washout period of at least one week is maintained between study periods.

2. Blood Sample Collection

Blood samples are collected from subjects at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours). The samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

3. Plasma Sample Preparation

A protein precipitation method is commonly used for sample extraction:

- To a 100 μ L aliquot of human plasma, add a known concentration of **Domperidone-d6** internal standard solution.
- Add a protein precipitating agent, such as methanol containing 0.1% formic acid.[5]
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the samples at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis

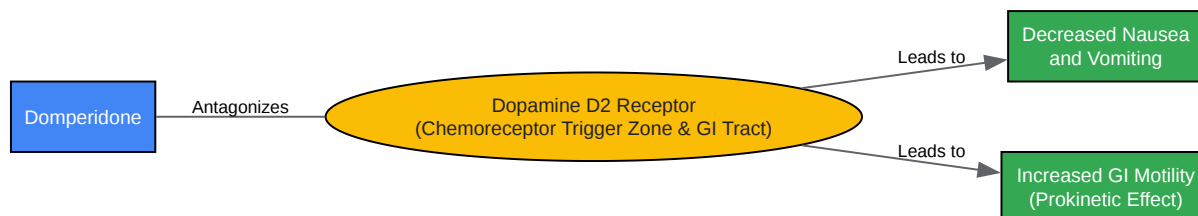
The prepared samples are analyzed using a validated LC-MS/MS method.

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for separation (e.g., Xterra MS C18, 2.1 x 150 mm, 5.0 μ m).[5]
 - Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is common. [5]
 - Flow Rate: A typical flow rate is around 0.30 mL/min.[5]
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization in the positive ion mode (ESI+) is used.
 - Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for domperidone (m/z 426.2 \rightarrow 175.2) and **Domperidone-d6** (m/z 432.2 \rightarrow 181.2) are monitored.[2]

5. Pharmacokinetic Data Analysis

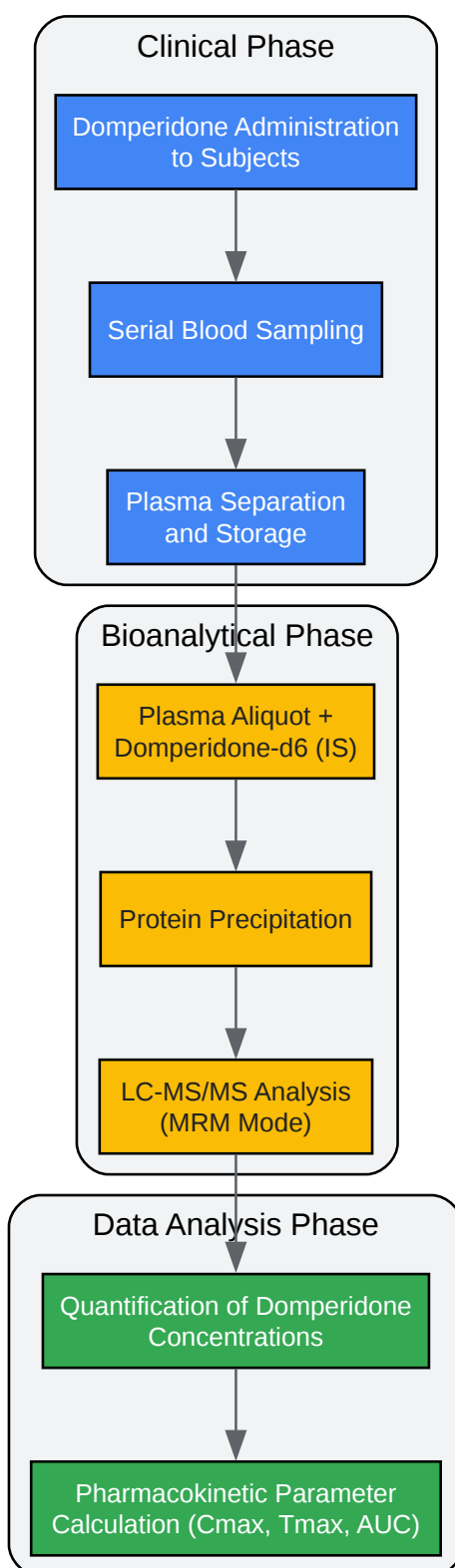
The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.

Visualizations



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Figure 1: Simplified mechanism of action of domperidone.



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Figure 2: Experimental workflow for a domperidone pharmacokinetic study.

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